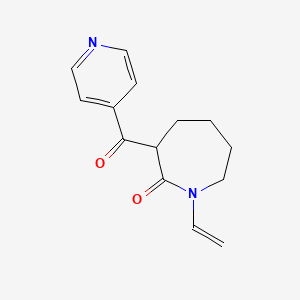

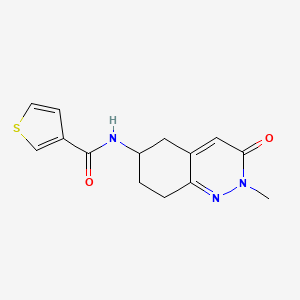

![molecular formula C12H15N3O3 B2976672 [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine CAS No. 696631-19-3](/img/structure/B2976672.png)

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

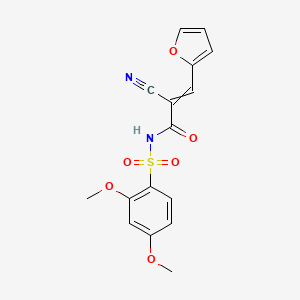

“[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine” is a chemical compound with the CAS Number: 696631-19-3 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 3-nitro-5-(1-piperidinylcarbonyl)aniline .

Molecular Structure Analysis

The molecular structure of “[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine” can be represented by the Inchi Code: 1S/C12H15N3O3/c13-10-6-9 (7-11 (8-10)15 (17)18)12 (16)14-4-2-1-3-5-14/h6-8H,1-5,13H2 .科学的研究の応用

Enantioselective Synthesis

- Application : This compound is used in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These substances are important for developing specific molecular structures with potential pharmacological applications. The methodology allows access to enantiomers of key pharmaceutical compounds, including an aspartic peptidase inhibitor and the antidepressant (+)-femoxetine (Johnson et al., 2002).

Medium Effects on Aminolysis

- Application : The compound's reaction with p-nitrophenyl acetate has been studied across various organic solvents and ionic liquids, revealing insights into medium effects on aminolysis. This research provides valuable information for optimizing reaction conditions in chemical synthesis (Millán et al., 2013).

Functionalization of sp3 C-H Bonds

- Application : It plays a role in the selective functionalization of sp3 C-H bonds adjacent to nitrogen, leading to the formation of various diacetoxylated piperidines and other derivatives. This type of chemical modification is crucial for developing new chemical entities in medicinal chemistry (Shu et al., 2009).

Aminolysis of Thionocarbonates

- Application : The compound is involved in the kinetic study of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates. Understanding these reactions is important for designing efficient synthetic pathways in organic chemistry (Castro et al., 1999).

Synthesis of N-Phenyl-Substituted Piperidines

- Application : It contributes to the synthesis of N-phenyl-substituted piperidines and azabicyclic compounds. Such compounds have potential applications in drug development and other areas of chemical research (Bunce et al., 2003).

Formation of H-bonded Ionic Associates

- Application : The compound is used in the study of molecular complexes and H-bonded ionic associates, which is crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Ukhin et al., 1995).

Photocatalytic Degradation Studies

- Application : Its derivatives are studied in photocatalytic degradation processes using TiO2. This research is significant for environmental chemistry and developing new methods for pollutant degradation (Low et al., 1991).

将来の方向性

Piperidine derivatives, including “[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on the development of new synthesis methods, exploration of different chemical reactions, and investigation of their biological activities.

特性

IUPAC Name |

(3-amino-5-nitrophenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGQCZCIGILNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

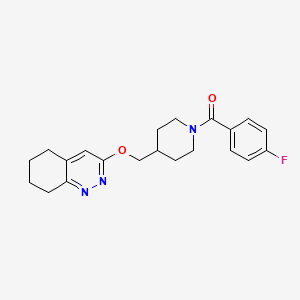

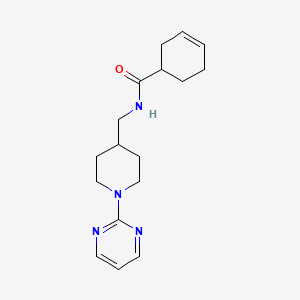

![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)

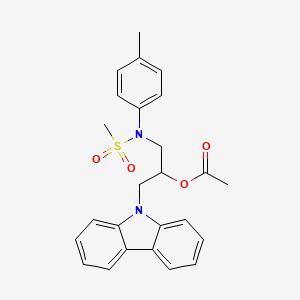

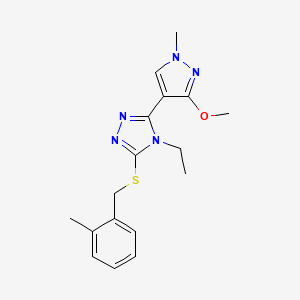

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)

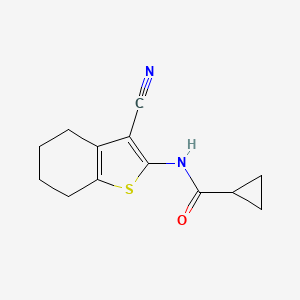

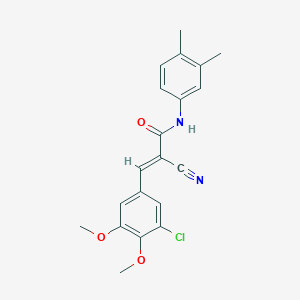

![N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2976607.png)

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976611.png)